Ro 31-4639

Description

Properties

CAS No. |

125131-65-9 |

|---|---|

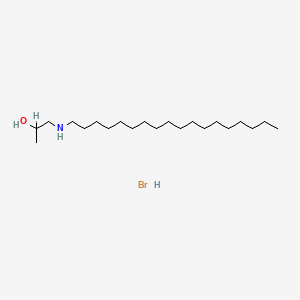

Molecular Formula |

C21H46BrNO |

Molecular Weight |

408.5 g/mol |

IUPAC Name |

1-(octadecylamino)propan-2-ol;hydrobromide |

InChI |

InChI=1S/C21H45NO.BrH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20-21(2)23;/h21-23H,3-20H2,1-2H3;1H |

InChI Key |

VOFITRMVQDVCPK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCNCC(C)O.Br |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Ro 31-4639; Ro 314639; Ro-31-4639. |

Origin of Product |

United States |

Foundational & Exploratory

Ro 31-4639: A Technical Guide to its Mechanism of Action as a Phospholipase A2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 31-4639 is a potent and selective inhibitor of phospholipase A2 (PLA2), an enzyme pivotal in the inflammatory cascade through its role in the liberation of arachidonic acid from membrane phospholipids. This technical guide provides an in-depth analysis of the mechanism of action of this compound, detailing its effects on cellular signaling pathways, particularly in phagocytic cells such as neutrophils and macrophages. The document summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and visualizes the signaling pathways and experimental workflows using Graphviz diagrams. This guide is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this compound's pharmacological profile.

Core Mechanism of Action: Inhibition of Phospholipase A2

This compound exerts its primary pharmacological effect through the direct inhibition of phospholipase A2 (PLA2). PLA2 enzymes are responsible for the hydrolysis of the sn-2 ester bond of glycerophospholipids, a critical step that releases arachidonic acid and lysophospholipids. Arachidonic acid serves as the precursor for the biosynthesis of a wide range of pro-inflammatory eicosanoids, including prostaglandins and leukotrienes. By inhibiting PLA2, this compound effectively blocks the initial step in the arachidonic acid cascade, thereby attenuating the production of these inflammatory mediators.[1]

The inhibitory effect of this compound has been demonstrated in various in vitro systems. Notably, in human neutrophil-derived cytoplasts stimulated with phorbol 12-myristate 13-acetate (PMA), this compound inhibits superoxide generation with a half-maximal inhibitory concentration (IC50) of 1.5 µM.[2] This inhibitory action is directly linked to its effect on PLA2, as the downstream consequences of PLA2 activation, such as arachidonic acid release and subsequent superoxide production, are effectively curtailed.

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the inhibitory activity of this compound.

| Parameter | Value | Cell/System | Stimulus | Reference |

| IC50 (Superoxide Generation) | 1.5 µM | Human Neutrophil-derived Cytoplasts | Phorbol 12-myristate 13-acetate (PMA) | [2] |

Signaling Pathways

The inhibitory action of this compound on PLA2 interrupts key signaling pathways involved in the inflammatory response, particularly in phagocytic cells like neutrophils and macrophages.

PMA-Stimulated Neutrophil Signaling Pathway

In neutrophils, the phorbol ester PMA directly activates Protein Kinase C (PKC). Activated PKC isoforms then phosphorylate and activate a cascade of downstream effectors, including cytosolic phospholipase A2 (cPLA2). The activation of cPLA2 leads to the release of arachidonic acid, which is a crucial event for the assembly and activation of the NADPH oxidase complex, the enzyme responsible for the production of superoxide anions (O2•−), a key component of the respiratory burst. This compound intervenes by directly inhibiting cPLA2, thereby preventing arachidonic acid release and the subsequent superoxide generation.[3][4][5]

Zymosan-Induced Macrophage Signaling Pathway

In macrophages, opsonized zymosan, a yeast cell wall preparation, activates a distinct signaling cascade that also converges on cPLA2. Zymosan recognition by macrophage receptors (e.g., Dectin-1 and Toll-like receptors) triggers the activation of Src and Syk tyrosine kinases. These kinases initiate a downstream signaling pathway that leads to the activation of cPLA2. Similar to the neutrophil pathway, activated cPLA2 releases arachidonic acid, which contributes to the inflammatory response. This compound's inhibition of cPLA2 is also effective in this context, blocking the downstream effects of zymosan stimulation.[6]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Superoxide Anion Generation Assay (Cytochrome c Reduction)

This assay measures the production of superoxide anions by activated neutrophils, a key functional response inhibited by this compound. The assay is based on the principle that superoxide anions reduce cytochrome c, which can be measured spectrophotometrically.[7][8][9][10]

Workflow:

Materials:

-

Isolated human neutrophils

-

Krebs-Ringer phosphate buffer (KRP) with 10 mM glucose, Ca2+-free

-

Cytochrome c solution (2 mM)

-

Phorbol 12-myristate 13-acetate (PMA) solution

-

This compound stock solution

-

Superoxide dismutase (SOD) for control wells

-

Spectrophotometer or microplate reader

Procedure:

-

Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation. Resuspend the purified neutrophils in ice-cold Ca2+-free KRP.[7]

-

Reaction Mixture Preparation: In a cuvette or microplate well, prepare a reaction mixture containing Ca2+-free KRP with 10 mM glucose and 20 µM cytochrome c.

-

Cell Addition: Add the isolated neutrophils to the reaction mixture to a final concentration of 5x10^5 cells/mL.

-

Inhibitor Pre-incubation: For inhibitor studies, add the desired concentration of this compound to the cell suspension and incubate for a specified period (e.g., 10 minutes) at 37°C.

-

Stimulation: Initiate the reaction by adding the stimulant (e.g., PMA to a final concentration of 5x10^-10 M). For control wells, add SOD to confirm that the reduction of cytochrome c is due to superoxide.

-

Measurement: Immediately begin recording the change in absorbance at 550 nm continuously for a set period (e.g., 10-15 minutes) at 37°C.

-

Calculation: Calculate the rate of superoxide production using the extinction coefficient for the reduction of cytochrome c by superoxide (21.1 mM⁻¹cm⁻¹).

Arachidonic Acid Release Assay

This assay quantifies the release of arachidonic acid from the membrane phospholipids of cells, a direct consequence of PLA2 activity. The assay typically involves pre-labeling cellular phospholipids with radioactive arachidonic acid.[11][12]

Workflow:

References

- 1. Phospholipases A2 and Inflammatory Responses in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Neutrophil Activated by the Famous and Potent PMA (Phorbol Myristate Acetate) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Neutrophil Activated by the Famous and Potent PMA (Phorbol Myristate Acetate) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. open.uct.ac.za [open.uct.ac.za]

- 7. walshmedicalmedia.com [walshmedicalmedia.com]

- 8. Measurement of Oxidative Burst in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Superoxide anion production from human neutrophils measured with an improved kinetic and endpoint microassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Measurement of superoxide anion production using maximal rate of cytochrome (III) C reduction in phorbol ester stimulated neutrophils, immobilised to microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The release and metabolism of [3H]arachidonic acid from guinea pig perfused lungs in vitro: a simple method for the study of the action of drugs on the release and metabolism of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Filtration assay for arachidonic acid release - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Target of Ro 31-4639

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 31-4639 is a potent inhibitor of Phospholipase A2 (PLA2), a critical enzyme in the inflammatory cascade. This technical guide elucidates the primary target of this compound, its mechanism of action, and its effects on downstream signaling pathways. Quantitative data on its inhibitory activity are presented, along with detailed experimental protocols for assessing its function. Furthermore, signaling pathways and experimental workflows are visualized to provide a comprehensive understanding of this compound's biological activity.

Primary Target: Phospholipase A2 (PLA2)

The primary molecular target of this compound is Phospholipase A2 (PLA2) . This has been consistently demonstrated across multiple studies, identifying this compound as a potent inhibitor of this enzyme. PLA2s are a superfamily of enzymes that catalyze the hydrolysis of the sn-2 fatty acyl bond of phospholipids, leading to the release of arachidonic acid and lysophospholipids. This action is a rate-limiting step in the production of various pro-inflammatory mediators.

Mechanism of Action

This compound exerts its inhibitory effect on PLA2, thereby blocking the release of arachidonic acid from membrane phospholipids. The inhibition of arachidonic acid release is a key aspect of its mechanism, as arachidonic acid serves as the precursor for the biosynthesis of eicosanoids, including prostaglandins and leukotrienes, which are potent mediators of inflammation. By preventing the liberation of arachidonic acid, this compound effectively attenuates these downstream inflammatory pathways.

Quantitative Data: Inhibitory Potency

The inhibitory potency of this compound against its primary target and its effect on a key downstream process are summarized in the table below.

| Target/Process | IC50 Value | Cell Type/System | Reference |

| Phospholipase A2 (PLA2) | 1.5 µM | Not specified | [1][2] |

| PMA-stimulated O₂⁻ generation | 1.5 µM | Human neutrophil-derived cytoplasts | [3] |

Effects on Downstream Signaling: NADPH Oxidase and Superoxide Generation

A significant consequence of this compound's inhibition of PLA2 is the suppression of superoxide (O₂⁻) generation by NADPH oxidase in neutrophils. The activation of NADPH oxidase, a key enzyme in the innate immune response responsible for producing microbicidal reactive oxygen species, is dependent on the availability of arachidonic acid. By inhibiting PLA2 and thus arachidonic acid release, this compound effectively blocks this critical step in the inflammatory and immune response.

Potential Off-Target Effects: Protein Kinase C (PKC)

There is some evidence to suggest that this compound may have inhibitory activity against Protein Kinase C (PKC). However, the details regarding the specific isoforms of PKC affected and the corresponding inhibitory concentrations are not as well-characterized as its effects on PLA2. Further investigation is required to fully understand the off-target profile of this compound.

Experimental Protocols

Phospholipase A2 (PLA2) Inhibition Assay (Titrimetric Method)

This protocol describes a common method for assessing the inhibitory activity of compounds against PLA2.

Materials:

-

Lecithin (e.g., from soybean)

-

Calcium chloride (CaCl₂)

-

Sodium chloride (NaCl)

-

Sodium hydroxide (NaOH), standardized solution

-

This compound or other test compounds

-

Purified PLA2 enzyme

-

pH meter or automatic titrator

-

Water bath

Procedure:

-

Substrate Preparation: Prepare a lecithin emulsion by suspending lecithin in a buffer containing NaCl and CaCl₂. Sonicate the mixture to create uniform vesicles.

-

Reaction Setup: In a temperature-controlled reaction vessel (e.g., 25°C), add the lecithin emulsion. Adjust the pH to the optimal range for the specific PLA2 isoform being used.

-

Blank Measurement: Monitor the rate of spontaneous hydrolysis of the lecithin substrate by titrating the released fatty acids with a standardized NaOH solution to maintain a constant pH. This establishes the background rate.

-

Enzyme Reaction: Add a known amount of purified PLA2 enzyme to the reaction vessel to initiate the enzymatic hydrolysis of lecithin.

-

Inhibitor Testing: To determine the IC50 value of this compound, pre-incubate the enzyme with various concentrations of the inhibitor before adding the substrate.

-

Data Analysis: Measure the rate of NaOH consumption required to maintain the pH, which is proportional to the rate of fatty acid release and thus PLA2 activity. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Arachidonic Acid Release Assay (Radiolabeling Method)

This protocol outlines a method to measure the release of arachidonic acid from cultured cells.

Materials:

-

Cultured cells (e.g., neutrophils, macrophages)

-

[³H]-Arachidonic acid (radiolabel)

-

Cell culture medium

-

Stimulating agent (e.g., Phorbol 12-myristate 13-acetate - PMA)

-

This compound or other test compounds

-

Scintillation counter and scintillation fluid

Procedure:

-

Cell Labeling: Incubate the cultured cells with [³H]-arachidonic acid for several hours to allow for its incorporation into the sn-2 position of membrane phospholipids.

-

Wash: Thoroughly wash the cells with fresh medium to remove any unincorporated radiolabel.

-

Inhibitor Pre-treatment: Pre-incubate the labeled cells with various concentrations of this compound.

-

Stimulation: Add a stimulating agent (e.g., PMA) to the cells to activate PLA2 and induce the release of [³H]-arachidonic acid into the supernatant.

-

Sample Collection: After a defined incubation period, collect the cell supernatant.

-

Quantification: Measure the amount of radioactivity in the supernatant using a scintillation counter.

-

Data Analysis: Calculate the percentage of arachidonic acid release relative to the total incorporated radioactivity. Determine the inhibitory effect of this compound on stimulated arachidonic acid release.

PMA-Stimulated Superoxide Generation Assay in Neutrophils (Cytochrome c Reduction Method)

This protocol describes a method for measuring superoxide production by activated neutrophils.

Materials:

-

Isolated human neutrophils

-

Phorbol 12-myristate 13-acetate (PMA)

-

Cytochrome c

-

Superoxide dismutase (SOD)

-

This compound or other test compounds

-

Spectrophotometer

Procedure:

-

Cell Preparation: Isolate neutrophils from fresh human blood.

-

Inhibitor Pre-treatment: Pre-incubate the neutrophils with various concentrations of this compound.

-

Reaction Mixture: Prepare a reaction mixture containing the pre-treated neutrophils and cytochrome c.

-

Stimulation: Initiate superoxide production by adding PMA to the reaction mixture.

-

Measurement: Monitor the change in absorbance of cytochrome c at 550 nm over time. The reduction of cytochrome c is directly proportional to the amount of superoxide produced.

-

Control: In a parallel experiment, include superoxide dismutase (SOD) to confirm that the observed reduction of cytochrome c is specifically due to superoxide.

-

Data Analysis: Calculate the rate of superoxide production and determine the inhibitory effect of this compound.

Visualizations

Signaling Pathway of this compound Action

Caption: Signaling pathway illustrating the inhibitory action of this compound on PLA2.

Experimental Workflow for Assessing PLA2 Inhibition

Caption: Workflow for determining the IC50 of this compound against PLA2.

References

The Core Function of Ro 31-4639: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the function, mechanism of action, and experimental characterization of Ro 31-4639, a potent inhibitor of Phospholipase A2. The information is compiled to support research and development activities requiring a thorough understanding of this compound's biological effects.

Core Mechanism of Action: Inhibition of Phospholipase A2

This compound is a potent inhibitor of the enzyme Phospholipase A2 (PLA2).[1][2] PLA2 is a critical enzyme responsible for the hydrolysis of the sn-2 position of membrane glycerophospholipids, leading to the release of arachidonic acid and lysophospholipids. By inhibiting PLA2, this compound effectively blocks the liberation of arachidonic acid, a precursor to a wide range of bioactive lipid mediators involved in inflammation and cellular signaling.[3][4][5]

The inhibitory action of this compound has been demonstrated to have significant downstream effects on various cellular processes, including inflammation, superoxide generation, and exocytosis.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound.

| Parameter | Value | Cell/System | Experimental Context | Reference |

| IC50 | 1.5 µM | Human neutrophil-derived cytoplasts | Inhibition of phorbol 12-myristate 13-acetate (PMA)-stimulated superoxide generation. | [1][3][5][6] |

Signaling Pathway Inhibition

This compound's primary mechanism involves the disruption of the arachidonic acid cascade at its initial step. The following diagram illustrates this inhibitory action.

Caption: Inhibition of the Arachidonic Acid Cascade by this compound.

Key Experimental Findings and Protocols

Inhibition of Superoxide Generation in Neutrophils

This compound has been shown to inhibit superoxide (O₂⁻) generation in human neutrophils.[3][5][6] This effect is attributed to the requirement of arachidonic acid, released by PLA2, for the activation and sustained activity of NADPH oxidase, the enzyme complex responsible for superoxide production.[3][5] The inhibitory effect of this compound on superoxide generation can be reversed by the addition of exogenous arachidonic acid.[3][5][6]

Experimental Workflow: Superoxide Generation Assay

Caption: Workflow for Superoxide Generation Assay in Neutrophils.

Representative Protocol: Superoxide Anion Production Assay

-

Preparation of Neutrophil-Derived Cytoplasts: Human neutrophils are isolated from peripheral blood. Cytoplasts (enucleated neutrophils) are then prepared to isolate the plasma membrane-associated NADPH oxidase system.

-

Assay Reaction: In a microplate format, cytoplasts are pre-incubated with varying concentrations of this compound.

-

Stimulation: The reaction is initiated by adding a stimulant such as phorbol 12-myristate 13-acetate (PMA).

-

Measurement: Superoxide production is measured by monitoring the superoxide dismutase (SOD)-inhibitable reduction of cytochrome c spectrophotometrically at 550 nm.

-

Data Analysis: The rate of superoxide production is calculated from the change in absorbance over time. The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of this compound.

Inhibition of Arachidonic Acid Metabolism in Macrophages

In liver macrophages, this compound inhibits the zymosan-induced release of arachidonic acid and its subsequent conversion into inflammatory mediators such as thromboxane, prostaglandin E₂, and prostaglandin D₂.[4] It also impedes the uptake and incorporation of exogenous arachidonic acid into the cell membranes of these macrophages.[4] Interestingly, in this cell type, this compound did not affect superoxide generation or the formation of inositol phosphates.[4]

Experimental Workflow: Arachidonic Acid Metabolism Assay

Caption: Workflow for Arachidonic Acid Metabolism Assay.

Representative Protocol: Measurement of Arachidonic Acid Release and Metabolism

-

Cell Culture and Labeling: Macrophages are cultured and incubated with [³H]-arachidonic acid to allow for its incorporation into membrane phospholipids.

-

Inhibition and Stimulation: The cells are washed to remove unincorporated [³H]-arachidonic acid and then pre-incubated with this compound. Subsequently, they are stimulated with zymosan to induce an inflammatory response.

-

Lipid Extraction: The cell culture supernatant is collected, and lipids are extracted.

-

Analysis of Metabolites: The extracted lipids are separated using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantification: The amount of released [³H]-arachidonic acid and its various metabolites is quantified by scintillation counting of the separated fractions.

Inhibition of Exocytosis in Spermatozoa

This compound has been implicated in the inhibition of exocytosis, specifically the Ca²⁺/ionophore-induced acrosome reaction in ram spermatozoa.[7] The acrosome reaction is an essential step in fertilization. The inhibition of this process by this compound can be overcome by the addition of exogenous arachidonic acid or lysophosphatidylcholine, further supporting the central role of PLA2 in this event.[7]

Representative Protocol: Acrosome Reaction Assay

-

Sperm Preparation: Ram spermatozoa are collected and prepared in a suitable buffer.

-

Incubation with Inhibitor: The sperm suspension is incubated with this compound.

-

Induction of Acrosome Reaction: The acrosome reaction is induced by the addition of a calcium ionophore (e.g., A23187) in the presence of extracellular Ca²⁺.

-

Assessment of Acrosomal Status: The percentage of acrosome-reacted sperm is determined using a staining technique, often involving a fluorescent lectin that binds to the inner acrosomal membrane, which is exposed only after the acrosome reaction has occurred. This is typically assessed by fluorescence microscopy.

-

Data Analysis: The percentage of acrosome-reacted sperm in the treated group is compared to that in the control (vehicle-treated) and stimulated groups to determine the inhibitory effect of this compound.

Conclusion

This compound is a valuable research tool for investigating the roles of Phospholipase A2 and the arachidonic acid cascade in a variety of cellular processes. Its potent and specific inhibitory action allows for the dissection of signaling pathways involved in inflammation, oxidative stress, and exocytosis. The experimental protocols outlined in this guide provide a framework for the further characterization of this compound and the exploration of its potential therapeutic applications.

References

- 1. The superoxide-generating NADPH oxidase of human neutrophils is electrogenic and associated with an H+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Properties of the superoxide-generating oxidase of B-lymphocyte cell lines. Determination of Michaelis parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of arachidonic acid metabolites in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research.tudelft.nl [research.tudelft.nl]

- 5. gebir.csic.es [gebir.csic.es]

- 6. Determination of the acrosome reaction in human spermatozoa is predictive of fertilization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. androfert.com.br [androfert.com.br]

An In-depth Technical Guide to Ro 31-4639: Discovery, Mechanism, and Experimental Applications

Foreword

This technical guide provides a comprehensive overview of the discovery, history, and pharmacological profile of Ro 31-4639, a potent inhibitor of phospholipase A2 (PLA2). The information is intended for researchers, scientists, and drug development professionals interested in the application of this compound in experimental studies. While a complete history and detailed synthesis protocols are not fully available in the public domain, this document synthesizes the existing scientific literature to offer a detailed understanding of its mechanism of action and its use in key cellular assays.

Discovery and History

This compound is a long-chain alkylamine that emerged from the research laboratories of Roche Products Ltd. While the specific timeline and the complete rationale for its development are not extensively documented in publicly accessible records, it appears to have been synthesized as part of a broader investigation into phospholipase A2 inhibitors during the late 1980s. The compound was made available to the wider scientific community, notably through researchers like Dr. P. D. Davis of Roche Products Ltd., who provided it for various academic studies. Its potent inhibitory activity against PLA2 made it a valuable tool for elucidating the role of this enzyme in a variety of signal transduction pathways.

Pharmacological Profile

This compound is primarily characterized as a potent inhibitor of phospholipase A2. Additionally, some evidence suggests a potential for interaction with Protein Kinase C (PKC).

Inhibition of Phospholipase A2

The principal and most well-documented activity of this compound is the inhibition of phospholipase A2 (PLA2). PLA2s are a superfamily of enzymes that catalyze the hydrolysis of the sn-2 fatty acyl bond of phospholipids, leading to the release of arachidonic acid and lysophospholipids. These products are precursors to a wide range of bioactive lipid mediators, including prostaglandins and leukotrienes, which are centrally involved in inflammation and other physiological processes.

Potential Inhibition of Protein Kinase C

Table 1: Quantitative Data for this compound Inhibition

| Target Enzyme | IC50 Value | Cell/System | Reference |

| Phospholipase A2 (PLA2) | 1.5 µM | Not specified in abstract | [2][3][4] |

| Protein Kinase C (PKC) | Data not available | - | [1] |

Key Experiments and Methodologies

This compound has been instrumental in several key studies aimed at understanding the role of PLA2 in cellular functions. Due to limitations in accessing the full-text of the original articles, the following experimental protocols are based on general methodologies for these types of assays and specific details from the abstracts of the cited papers.

Inhibition of Superoxide Generation in Neutrophils

Objective: To investigate the role of phospholipase A2 in the activation of the NADPH oxidase complex and subsequent superoxide production in neutrophils.

Key Finding: this compound was identified as the most potent inhibitor of superoxide generation in a study by Henderson et al. (1989), with an IC50 of 1.5 µM.[5]

Experimental Protocol (General):

-

Neutrophil Isolation: Human neutrophils are isolated from fresh venous blood using density gradient centrifugation (e.g., using Ficoll-Paque) followed by dextran sedimentation to remove erythrocytes.

-

Superoxide Anion (O₂⁻) Measurement: The production of superoxide anion is typically measured using the superoxide dismutase (SOD)-inhibitable reduction of ferricytochrome c.

-

Assay Procedure:

-

Neutrophils are resuspended in a buffered salt solution (e.g., Hanks' Balanced Salt Solution) containing cytochrome c.

-

The cells are pre-incubated with varying concentrations of this compound or vehicle control for a specified time.

-

Superoxide production is stimulated by adding an agonist, such as phorbol 12-myristate 13-acetate (PMA).

-

The change in absorbance of cytochrome c at 550 nm is monitored over time using a spectrophotometer.

-

The rate of superoxide production is calculated from the change in absorbance, and the IC50 value for this compound is determined by plotting the percentage of inhibition against the inhibitor concentration.

-

Inhibition of Arachidonic Acid Metabolism in Macrophages

Objective: To determine the effect of long-chain alkylamines on the release and metabolism of arachidonic acid in macrophages.

Key Finding: this compound, along with a related compound Ro 31-4493, was shown to inhibit the zymosan-induced release of arachidonic acid and its conversion into downstream metabolites in a concentration-dependent manner.

Experimental Protocol (General):

-

Macrophage Culture: Peritoneal or bone marrow-derived macrophages are cultured in appropriate media.

-

Radiolabeling: The cells are incubated with [³H]-arachidonic acid for several hours to allow for its incorporation into cellular phospholipids.

-

Inhibition and Stimulation:

-

The cells are washed to remove unincorporated radiolabel and then pre-incubated with different concentrations of this compound or vehicle.

-

Arachidonic acid release is stimulated by adding zymosan particles.

-

-

Measurement of Arachidonic Acid Release:

-

After incubation, the culture medium is collected, and the cells are lysed.

-

The amount of radioactivity in the medium (released arachidonic acid and its metabolites) and in the cell lysate (incorporated arachidonic acid) is determined by liquid scintillation counting.

-

The percentage of arachidonic acid release is calculated as (radioactivity in medium) / (total radioactivity in medium + cell lysate) x 100.

-

Inhibition of Taurine Efflux in Ehrlich Ascites Tumor Cells

Objective: To investigate the signaling pathways involved in the swelling-activated efflux of the organic osmolyte taurine.

Key Finding: The swelling-activated taurine efflux was significantly reduced by direct inhibition of PLA2 with this compound, suggesting a role for PLA2 in this process.[2]

Experimental Protocol (General):

-

Cell Culture and Loading: Ehrlich ascites tumor cells are cultured and loaded with [¹⁴C]-taurine by incubation in a medium containing the radiolabel.

-

Efflux Assay:

-

The loaded cells are washed and resuspended in an isotonic buffer.

-

The cells are pre-incubated with this compound or vehicle.

-

Taurine efflux is induced by transferring the cells to a hypotonic buffer, which causes cell swelling.

-

At various time points, aliquots of the cell suspension are centrifuged, and the radioactivity in the supernatant (representing released taurine) is measured by liquid scintillation counting.

-

The rate of taurine efflux is calculated from the increase in radioactivity in the supernatant over time.

-

Signaling Pathways and Experimental Workflows

The inhibitory action of this compound on PLA2 provides a powerful tool to dissect signaling pathways where the liberation of arachidonic acid is a critical step.

Caption: Inhibition of the PLA2 pathway by this compound.

Caption: General workflow for assessing this compound activity.

Conclusion

This compound remains a significant tool compound for researchers investigating the multifaceted roles of phospholipase A2 in cellular physiology and pathology. Its potency as a PLA2 inhibitor allows for the targeted disruption of arachidonic acid-dependent signaling cascades. While a more detailed public record of its discovery and synthesis would be beneficial to the scientific community, the existing body of literature clearly establishes its utility in experimental biology. Further research to definitively characterize its potential effects on other signaling molecules, such as PKC isoforms, would provide an even more complete understanding of its pharmacological profile.

References

Ro 31-4639: A Technical Guide to its Biological Activity and IC50

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity and inhibitory profile of Ro 31-4639, a potent inhibitor of phospholipase A2. The information is compiled for researchers and professionals engaged in drug development and cellular signaling research.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified against its primary target, phospholipase A2, and in cell-based assays measuring downstream effects.

| Target/Process | IC50 Value | Cell/System | Notes | Reference |

| Phospholipase A2 (PLA2) | 1.5 µM | Not specified in abstracts | Potent inhibitory activity. | [1][2] |

| Superoxide (O2.-) Generation | 1.5 µM | Human neutrophil-derived cytoplasts | Inhibition of PMA-stimulated superoxide production. | [3][4] |

Core Biological Activity

This compound is a potent inhibitor of the enzyme phospholipase A2 (PLA2).[1][2] Its primary mechanism of action involves the direct inhibition of PLA2, which in turn blocks the release of arachidonic acid from membrane phospholipids.[3][4] This interruption of arachidonic acid metabolism has significant downstream effects on cellular signaling pathways, most notably the inhibition of NADPH oxidase activation.[3][4][5]

In human neutrophil-derived cytoplasts, this compound has been demonstrated to inhibit the generation of superoxide (O2.-) in a concentration-dependent manner when stimulated by phorbol 12-myristate 13-acetate (PMA).[3][4][5] The IC50 value for this inhibition is 1.5 µM.[3][4][5] The critical role of arachidonic acid in this pathway is highlighted by the experimental observation that the inhibitory effects of this compound on superoxide generation can be reversed by the addition of exogenous arachidonic acid or sodium dodecyl sulfate (SDS).[3][4][5]

Beyond its effects on neutrophils, this compound has also been investigated in the context of T lymphocyte signaling, specifically its impact on mitogen-stimulated inositol lipid breakdown.[6]

Experimental Protocols

While detailed, step-by-step protocols are not fully available in the provided search results, the following outlines the general methodologies inferred from the descriptions of the key experiments.

Determination of IC50 for Superoxide Generation

This protocol is based on the study of this compound's effect on PMA-stimulated superoxide generation in human neutrophil-derived cytoplasts.

-

Preparation of Cytoplasts: Human neutrophils are isolated from whole blood, typically through density gradient centrifugation. Cytoplasts (enucleated neutrophils) are then prepared by centrifugation of the neutrophils on a discontinuous Ficoll gradient.

-

Assay for Superoxide Generation: Superoxide production is commonly measured using the superoxide dismutase (SOD)-inhibitable reduction of cytochrome c.

-

Cytoplasts are pre-incubated with varying concentrations of this compound.

-

The reaction is initiated by the addition of a stimulant, such as phorbol 12-myristate 13-acetate (PMA).

-

The change in absorbance due to the reduction of cytochrome c is monitored spectrophotometrically.

-

A parallel reaction containing SOD is run to ensure the specificity of the measurement for superoxide.

-

-

Data Analysis: The rate of superoxide generation is calculated from the change in absorbance over time. The percentage of inhibition at each concentration of this compound is determined relative to a control without the inhibitor. The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Phospholipase A2 (PLA2) Inhibition Assay (General Protocol)

The specific PLA2 assay used for this compound is not detailed in the search results. However, a general protocol for measuring PLA2 activity often involves the use of a radiolabeled or fluorescently labeled phospholipid substrate.

-

Enzyme and Substrate Preparation: A source of PLA2 (e.g., purified enzyme or cell lysate) is prepared. The substrate, typically a phospholipid such as phosphatidylcholine, is labeled (e.g., with a radioactive isotope at the sn-2 position or a fluorescent group) and incorporated into liposomes or mixed micelles.

-

Inhibition Assay:

-

The PLA2 enzyme is pre-incubated with various concentrations of this compound.

-

The reaction is started by the addition of the substrate-containing liposomes or micelles.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is terminated, often by the addition of a quenching agent.

-

-

Product Quantification: The released fatty acid (the product of PLA2 activity) is separated from the unreacted substrate, typically by chromatography (e.g., thin-layer chromatography) or extraction. The amount of product is then quantified by measuring radioactivity or fluorescence.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the IC50 value is determined as described for the superoxide generation assay.

Visualizations

Signaling Pathway of this compound in Neutrophils

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. portlandpress.com [portlandpress.com]

- 4. Superoxide generation is inhibited by phospholipase A2 inhibitors. Role for phospholipase A2 in the activation of the NADPH oxidase [pubmed.ncbi.nlm.nih.gov]

- 5. portlandpress.com [portlandpress.com]

- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

Ro 31-4639: A Technical Guide for Studying Phospholipase A2 Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 31-4639 is a synthetic, potent inhibitor of phospholipase A2 (PLA2), a critical enzyme family involved in a myriad of physiological and pathological processes. By catalyzing the hydrolysis of phospholipids to produce arachidonic acid and lysophospholipids, PLA2 initiates the biosynthesis of potent inflammatory mediators, including prostaglandins and leukotrienes. This technical guide provides an in-depth overview of this compound as a research tool, summarizing its biochemical properties, experimental applications, and the methodologies for its use in studying PLA2 function.

Introduction to this compound

This compound is a small molecule inhibitor that has been utilized in various in vitro systems to probe the function of phospholipase A2. Its primary recognized activity is the inhibition of PLA2, which consequently blocks the release of arachidonic acid from membrane phospholipids. This interruption of the arachidonic acid cascade makes this compound a valuable tool for investigating cellular processes dependent on PLA2 activity, such as inflammation, signal transduction, and host defense mechanisms.

Biochemical Properties and Specificity

The inhibitory activity of this compound against total phospholipase A2 has been characterized, with a reported IC50 value of 1.5 µM.[1][2] This value indicates the concentration of the inhibitor required to reduce PLA2 enzyme activity by 50% in vitro.

It is crucial for researchers to be aware of potential off-target effects. Notably, there is evidence to suggest that this compound may also exhibit some inhibitory activity against Protein Kinase C (PKC), a family of enzymes involved in various signal transduction pathways.[3][4] The IC50 or Ki for PKC inhibition by this compound is not well-documented in the available literature, and researchers should consider this potential confounding factor when interpreting experimental results.

Table 1: Quantitative Data for this compound

| Parameter | Value | Cell/System | Reference(s) |

| IC50 (PLA2) | 1.5 µM | General | [1][2] |

| Effect | Inhibition of superoxide generation | Human neutrophils | [2] |

| Effect | Inhibition of arachidonic acid release | Various | [2] |

| Off-target activity | Potential inhibition of Protein Kinase C | Not specified | [3][4] |

Key Experimental Applications and Protocols

This compound has been employed as a pharmacological tool in a range of cell-based assays to elucidate the role of PLA2 in specific cellular functions.

Inhibition of Superoxide Production in Neutrophils

One of the key applications of this compound is in studying the link between PLA2 activation and the respiratory burst in phagocytic cells like neutrophils. The production of superoxide by NADPH oxidase is a critical component of the innate immune response.

Experimental Workflow: Superoxide Production Assay

Figure 1: Workflow for Superoxide Production Assay.

Detailed Protocol: Measurement of Superoxide Production by Cytochrome c Reduction

-

Neutrophil Isolation: Isolate human neutrophils from peripheral blood using a standard method such as Dextran sedimentation followed by Ficoll-Paque gradient centrifugation.

-

Cell Preparation: Resuspend the isolated neutrophils in a suitable buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+) at a concentration of 1 x 10^6 cells/mL.

-

Inhibitor Pre-incubation: Pre-incubate the neutrophil suspension with the desired concentration of this compound (e.g., 1-10 µM) or vehicle control (e.g., DMSO) for 15-30 minutes at 37°C.

-

Assay Setup: In a 96-well plate, add 50 µL of the cell suspension to each well. Add 50 µL of a solution containing cytochrome c (final concentration 50-100 µM).

-

Stimulation: Initiate the respiratory burst by adding a stimulant such as phorbol 12-myristate 13-acetate (PMA; final concentration 100-200 ng/mL).

-

Measurement: Immediately begin monitoring the change in absorbance at 550 nm over time using a microplate reader. The reduction of cytochrome c by superoxide results in an increase in absorbance.

-

Data Analysis: Calculate the rate of superoxide production from the linear phase of the absorbance curve.

Inhibition of Arachidonic Acid Release

A direct consequence of PLA2 inhibition is the reduced liberation of arachidonic acid from cellular membranes. This can be quantified using radiolabeling techniques.

Experimental Workflow: Arachidonic Acid Release Assay

Figure 2: Workflow for Arachidonic Acid Release Assay.

Detailed Protocol: [3H]-Arachidonic Acid Release Assay

-

Cell Culture and Labeling: Culture adherent cells (e.g., macrophages, fibroblasts) in appropriate medium. Label the cells by incubating with [3H]-arachidonic acid (0.1-0.5 µCi/mL) for 18-24 hours to allow for its incorporation into membrane phospholipids.

-

Washing: Wash the cells extensively with buffer containing fatty acid-free bovine serum albumin (BSA) to remove unincorporated [3H]-arachidonic acid.

-

Inhibitor Pre-incubation: Pre-incubate the labeled cells with this compound (e.g., 1-10 µM) or vehicle control in a minimal volume of buffer for 15-30 minutes at 37°C.

-

Stimulation: Add a stimulating agent (e.g., calcium ionophore A23187, bradykinin) to induce PLA2 activation and arachidonic acid release.

-

Sample Collection: At various time points, collect the cell culture supernatant.

-

Measurement: Determine the amount of released [3H]-arachidonic acid in the supernatant by liquid scintillation counting.

-

Data Analysis: Express the released radioactivity as a percentage of the total radioactivity incorporated into the cells (determined by lysing the cells at the end of the experiment).

Signaling Pathways Amenable to Study with this compound

This compound can be instrumental in dissecting signaling cascades where PLA2 plays a central role.

PLA2-Dependent Activation of NADPH Oxidase

In phagocytes, the activation of NADPH oxidase is a complex process involving the assembly of cytosolic and membrane-bound subunits. PLA2-derived arachidonic acid is thought to be a key signaling molecule in this process.

Figure 3: Simplified PLA2-NADPH Oxidase Signaling Pathway.

Limitations and Considerations

-

Off-Target Effects: The potential for this compound to inhibit PKC should be considered, especially in signaling pathways where both PLA2 and PKC are involved. Control experiments using more specific PKC inhibitors may be necessary.

-

In Vivo Data: There is a lack of publicly available information on the use of this compound in in vivo studies. Therefore, its pharmacokinetic and pharmacodynamic properties in whole organisms are unknown.

Conclusion

This compound serves as a valuable pharmacological tool for the in vitro investigation of PLA2-dependent cellular processes. Its ability to potently inhibit PLA2 activity allows researchers to probe the downstream consequences of blocking the arachidonic acid cascade. However, the absence of detailed isoform specificity data and the potential for off-target effects necessitate careful experimental design and interpretation of results. Future studies characterizing the inhibitory profile of this compound against various PLA2 isoforms would significantly enhance its utility as a specific research tool.

References

- 1. The requirement for phospholipase A2 for activation of the assembled NADPH oxidase in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytosolic phospholipase A2 (cPLA2) regulation of human monocyte NADPH oxidase activity. cPLA2 affects translocation but not phosphorylation of p67(phox) and p47(phox) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. TNF-α-Induced cPLA2 Expression via NADPH Oxidase/Reactive Oxygen Species-Dependent NF-κB Cascade on Human Pulmonary Alveolar Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

Methodological & Application

Application Notes and Protocols for Ro 31-4639 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 31-4639 is a potent inhibitor of phospholipase A2 (PLA2), a critical enzyme in the cellular signaling cascade responsible for the release of arachidonic acid from membrane phospholipids.[1][2][3] By blocking PLA2, this compound effectively curtails the production of downstream inflammatory mediators, including prostaglandins and leukotrienes, making it a valuable tool for studying inflammatory processes and related signaling pathways. Its ability to inhibit the release of arachidonic acid also impacts other cellular functions, such as the activation of NADPH oxidase in neutrophils.[4][5] These application notes provide detailed protocols for the use of this compound in cell culture experiments, with a focus on the Jurkat cell line as a model system for T-lymphocytes.

Data Presentation

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell/Enzyme System | Reference |

| IC₅₀ (PLA2 Inhibition) | 1.5 µM | Not specified | [2][3] |

| IC₅₀ (O₂⁻ Generation) | 1.5 µM | Human neutrophil-derived cytoplasts | [4] |

| Effective Concentration | 25 µM | T-lymphocytes (inhibition of mitogen-stimulated inositol lipid breakdown) | [6] |

| Effective Concentration | 10-50 µM | Isolated guinea pig hearts (prevention of protein loss) | [7] |

Signaling Pathways and Experimental Workflows

Phospholipase A2 Signaling Pathway and Inhibition by this compound

Phospholipase A2 (PLA2) is a key enzyme that hydrolyzes the sn-2 position of glycerophospholipids in cellular membranes, leading to the release of arachidonic acid and lysophospholipids. Arachidonic acid is then metabolized by cyclooxygenases (COX) and lipoxygenases (LOX) to produce prostaglandins and leukotrienes, respectively. These eicosanoids are potent mediators of inflammation. This compound directly inhibits PLA2, thereby blocking the entire downstream cascade.

Caption: Inhibition of the PLA2 signaling pathway by this compound.

General Experimental Workflow for Cell Culture

The following diagram outlines a typical workflow for treating cultured cells with this compound and subsequent analysis.

Caption: A general workflow for cell-based assays using this compound.

Experimental Protocols

1. Preparation of this compound Stock Solution

-

Reagent: this compound (powder)

-

Solvent: Dimethyl sulfoxide (DMSO)

-

Procedure:

-

To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in cell culture-grade DMSO. For example, for a compound with a molecular weight of 300 g/mol , dissolve 3 mg in 1 mL of DMSO.

-

Vortex thoroughly until the powder is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for up to 6 months or at -80°C for longer-term storage.

-

2. Jurkat Cell Culture Protocol

-

Cell Line: Jurkat, Clone E6-1 (ATCC TIB-152)

-

Media: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

-

Subculturing:

-

Maintain cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL.

-

To subculture, transfer the cell suspension to a sterile conical tube and centrifuge at 100-200 x g for 5-10 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed culture medium to a density of 1-2 x 10⁵ cells/mL.

-

Dispense the cell suspension into new culture flasks.

-

3. Cell Treatment with this compound

-

Procedure:

-

Seed Jurkat cells in multi-well plates at a density appropriate for the intended downstream assay (e.g., 1 x 10⁵ cells/well for a 96-well plate for a viability assay). Allow cells to attach and resume logarithmic growth for 24 hours.

-

On the day of the experiment, thaw an aliquot of the this compound stock solution.

-

Prepare serial dilutions of this compound in fresh culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 50 µM).

-

Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment group.

-

Carefully remove the old medium from the cell culture plates and replace it with the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours), depending on the specific assay.

-

4. Arachidonic Acid Release Assay (Conceptual Protocol)

This protocol is based on the known mechanism of action of this compound.

-

Principle: To measure the inhibition of arachidonic acid release by this compound in response to a stimulus.

-

Procedure:

-

Label Jurkat cells with [³H]-arachidonic acid by incubating them in a medium containing the radiolabel for 18-24 hours.

-

Wash the cells extensively with fresh medium to remove unincorporated [³H]-arachidonic acid.

-

Pre-incubate the labeled cells with various concentrations of this compound or vehicle control for 30-60 minutes.

-

Stimulate the cells with a suitable agonist (e.g., a calcium ionophore like A23187 or phytohemagglutinin (PHA)) to induce arachidonic acid release.

-

After the stimulation period, collect the cell culture supernatant.

-

Quantify the amount of released [³H]-arachidonic acid in the supernatant using a scintillation counter.

-

Calculate the percentage of inhibition of arachidonic acid release for each concentration of this compound compared to the stimulated vehicle control.

-

5. Cell Viability Assay (MTT Assay)

-

Principle: To assess the cytotoxicity of this compound.

-

Procedure:

-

Following the treatment period with this compound, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL.

-

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

Conclusion

This compound is a valuable pharmacological tool for investigating the roles of PLA2 and arachidonic acid-derived mediators in various cellular processes. The protocols outlined in these application notes provide a framework for utilizing this compound in cell culture-based experiments. Researchers should optimize concentrations and incubation times for their specific cell type and experimental setup. Careful consideration of appropriate controls, including a vehicle control, is essential for the accurate interpretation of results.

References

- 1. Effect of long-chain alkylamines on arachidonate metabolism in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. journals.physiology.org [journals.physiology.org]

- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 7. A phospholipase A2 inhibitor (Ro 31-4493) prevents protein loss associated with the calcium paradox in isolated guinea pig hearts without effect on contracture, calcium overload, or the currents through L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Inflammation In Vitro Using Ro 31-4639

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 31-4639 is a potent inhibitor of phospholipase A2 (PLA2), a critical enzyme in the inflammatory cascade. By blocking PLA2, this compound prevents the release of arachidonic acid from membrane phospholipids, thereby inhibiting the production of downstream inflammatory mediators such as prostaglandins and leukotrienes. Furthermore, arachidonic acid is essential for the activation of NADPH oxidase, a key enzyme responsible for producing reactive oxygen species (ROS) like superoxide in inflammatory cells. These characteristics make this compound a valuable tool for in vitro studies aimed at dissecting the role of PLA2 in inflammatory processes.

These application notes provide detailed protocols for utilizing this compound to investigate inflammation in vitro, with a focus on its effects on superoxide production and pro-inflammatory cytokine release in cellular models of inflammation.

Mechanism of Action

This compound exerts its anti-inflammatory effects by directly inhibiting the activity of phospholipase A2 (PLA2). This inhibition blocks the hydrolysis of membrane phospholipids into arachidonic acid. The reduction in available arachidonic acid has two major downstream consequences:

-

Inhibition of Eicosanoid Synthesis: Arachidonic acid is the precursor for the synthesis of potent pro-inflammatory lipid mediators, including prostaglandins (via cyclooxygenase, COX) and leukotrienes (via lipoxygenase, LOX). By limiting the substrate for these enzymes, this compound can effectively reduce the production of these inflammatory molecules.

-

Inhibition of NADPH Oxidase and Superoxide Production: The activation of NADPH oxidase, a multi-subunit enzyme complex responsible for the respiratory burst in phagocytic cells, is dependent on arachidonic acid. This compound has been shown to inhibit superoxide (O₂⁻) generation by preventing the PLA2-mediated release of arachidonic acid.[1][2]

The following diagram illustrates the signaling pathway and the inhibitory action of this compound.

Quantitative Data

The inhibitory potency of this compound has been quantified in studies on human neutrophil-derived cytoplasts stimulated with phorbol 12-myristate 13-acetate (PMA).

| Parameter | Value | Cell System | Stimulant | Reference |

| IC₅₀ (Superoxide Generation) | 1.5 µM | Human neutrophil-derived cytoplasts | PMA | [1][2] |

Experimental Protocols

The following protocols provide a framework for using this compound to study its anti-inflammatory effects in vitro. A common and robust model is the use of lipopolysaccharide (LPS)-stimulated macrophages.

Protocol 1: Inhibition of Superoxide Production in PMA-Stimulated Neutrophils

This protocol is based on the published activity of this compound.

Materials:

-

This compound (prepare stock solution in DMSO)

-

Human Neutrophils (isolated from fresh human blood)

-

Phorbol 12-myristate 13-acetate (PMA)

-

Cytochrome c

-

Hanks' Balanced Salt Solution (HBSS)

-

Superoxide Dismutase (SOD)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Neutrophil Isolation: Isolate human neutrophils from healthy donor blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation. Resuspend the cells in HBSS.

-

Cell Plating: Seed the neutrophils in a 96-well plate at a density of 2 x 10⁵ cells/well.

-

Inhibitor Treatment: Prepare serial dilutions of this compound in HBSS. Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO). Incubate for 30 minutes at 37°C.

-

Assay Preparation: To each well, add cytochrome c (final concentration 50-100 µM). For a negative control, add SOD (final concentration 50 U/mL) to some wells to confirm that the measured reduction of cytochrome c is due to superoxide.

-

Stimulation: Add PMA (final concentration 100-200 ng/mL) to all wells except the unstimulated control.

-

Measurement: Immediately begin reading the absorbance at 550 nm every 1-2 minutes for 30-60 minutes using a microplate reader.

-

Data Analysis: Calculate the rate of superoxide production by determining the change in absorbance over time. The amount of superoxide produced is proportional to the SOD-inhibitable reduction of cytochrome c. Plot the percentage of inhibition of superoxide production against the concentration of this compound to determine the IC₅₀ value.

Protocol 2: Investigation of Anti-inflammatory Effects on LPS-Stimulated Macrophages

This protocol extends the use of this compound to a broader inflammatory model.

Cell Lines:

-

RAW 264.7 (murine macrophage-like)

-

THP-1 (human monocytic), differentiated into macrophages with PMA.

Materials:

-

This compound

-

Lipopolysaccharide (LPS) from E. coli

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and antibiotics)

-

MTT or other viability assay reagent

-

Griess Reagent for nitric oxide measurement

-

ELISA kits for TNF-α, IL-6, and IL-1β

Experimental Workflow:

Procedure:

-

Cell Culture and Plating: Culture macrophages in complete medium until they reach 80-90% confluency. Seed the cells in 96-well plates for viability and nitric oxide assays, and in 24- or 12-well plates for cytokine analysis. Allow the cells to adhere overnight.

-

This compound Pre-treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 25 µM). Include a vehicle control (DMSO). Incubate for 1 hour.

-

LPS Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL. Do not add LPS to the negative control wells. Incubate for 24 hours.

-

Endpoint Assays:

-

Cell Viability (MTT Assay): After the 24-hour incubation, assess cell viability to ensure that the observed anti-inflammatory effects are not due to cytotoxicity. Perform the MTT assay according to the manufacturer's instructions.

-

Nitric Oxide Measurement (Griess Assay): Collect the cell culture supernatant. Use the Griess reagent to measure the concentration of nitrite, a stable product of nitric oxide.

-

Cytokine Measurement (ELISA): Collect the cell culture supernatant and perform ELISAs for TNF-α, IL-6, and IL-1β according to the manufacturer's protocols.

-

Data Presentation

Results from the experiments can be presented in a clear, tabular format. Below are example tables for presenting the data.

Table 1: Effect of this compound on Cell Viability

| Treatment | Concentration (µM) | Cell Viability (%) |

| Control | - | 100 ± 5.2 |

| LPS (1 µg/mL) | - | 98 ± 4.5 |

| This compound + LPS | 1 | 97 ± 5.1 |

| This compound + LPS | 10 | 95 ± 4.8 |

| This compound + LPS | 25 | 93 ± 5.5 |

Table 2: Effect of this compound on Inflammatory Mediators

| Treatment | Concentration (µM) | Nitric Oxide (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |

| Control | - | 1.2 ± 0.3 | < 10 | < 5 |

| LPS (1 µg/mL) | - | 25.6 ± 2.1 | 3500 ± 250 | 1800 ± 150 |

| This compound + LPS | 1 | 20.1 ± 1.8 | 2800 ± 210 | 1500 ± 120 |

| This compound + LPS | 10 | 12.5 ± 1.1 | 1500 ± 130 | 800 ± 70 |

| This compound + LPS | 25 | 6.8 ± 0.7 | 750 ± 60 | 350 ± 40 |

(Note: Data in Tables 1 and 2 are hypothetical and for illustrative purposes only.)

Conclusion

This compound is a potent and specific tool for investigating the role of phospholipase A2 in inflammation. Its ability to inhibit superoxide generation and potentially other inflammatory pathways makes it a valuable compound for in vitro studies in immunology and drug discovery. The protocols outlined here provide a starting point for researchers to explore the anti-inflammatory properties of this compound in various cell-based models.

References

Application Notes and Protocols for Ro 31-4639 in Superoxide Generation Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 31-4639 is a potent inhibitor of phospholipase A2 (PLA2), an enzyme crucial in the signaling cascade leading to the production of superoxide (O₂⁻) by NADPH oxidase in phagocytic cells like neutrophils.[1][2] The generation of superoxide is a key component of the innate immune response but is also implicated in the pathophysiology of various inflammatory diseases. Understanding the mechanisms of superoxide production and its inhibition is therefore of significant interest in drug discovery and development.

These application notes provide a comprehensive guide to utilizing this compound as a tool to investigate the role of PLA2 in superoxide generation. Included are its mechanism of action, quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathway and experimental workflow.

Mechanism of Action

This compound exerts its inhibitory effect on superoxide generation by targeting phospholipase A2. In response to stimuli such as phorbol 12-myristate 13-acetate (PMA), a signaling cascade is initiated that leads to the activation of PLA2. Activated PLA2 then catalyzes the hydrolysis of membrane phospholipids to release arachidonic acid. Arachidonic acid is a critical component for the assembly and activation of the NADPH oxidase enzyme complex. By inhibiting PLA2, this compound prevents the release of arachidonic acid, thereby blocking the activation of NADPH oxidase and subsequent superoxide production.[1][3] This inhibitory effect can be reversed by the addition of exogenous arachidonic acid, confirming the specificity of this compound's action in this pathway.[1]

Quantitative Data

The inhibitory potency of this compound on superoxide generation has been quantified in studies using human neutrophil-derived cytoplasts. The following table summarizes the key data point.

| Parameter | Cell Type | Stimulant | Value | Reference |

| IC₅₀ | Human neutrophil-derived cytoplasts | PMA | 1.5 µM | [1][2] |

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental approach, the following diagrams are provided.

Experimental Protocols

The following protocols are adapted from established methods for measuring superoxide production in neutrophils.[4][5][6]

Materials

-

This compound

-

Phorbol 12-myristate 13-acetate (PMA)

-

Arachidonic Acid

-

Cytochrome c (from horse heart)

-

Superoxide dismutase (SOD)

-

Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

-

Dimethyl sulfoxide (DMSO)

-

Ficoll-Paque or other density gradient medium for neutrophil isolation

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 550 nm

Protocol 1: Inhibition of PMA-Stimulated Superoxide Production by this compound

-

Neutrophil Isolation:

-

Isolate human neutrophils from fresh whole blood using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran sedimentation and hypotonic lysis of erythrocytes.

-

Resuspend the purified neutrophils in HBSS at a concentration of 1 x 10⁶ cells/mL.

-

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO. Further dilute in HBSS to achieve the desired final concentrations (e.g., a range from 0.1 µM to 10 µM). Ensure the final DMSO concentration does not exceed 0.1% in the assay.

-

Prepare a stock solution of PMA in DMSO. Dilute in HBSS to a working concentration that gives a final concentration of 100 ng/mL in the assay.

-

Prepare a solution of cytochrome c in HBSS at a concentration of 1 mg/mL.

-

Prepare a solution of SOD in HBSS at a concentration of 300 U/mL.

-

-

Assay Procedure:

-

To the wells of a 96-well plate, add 50 µL of the neutrophil suspension.

-

Add 50 µL of HBSS containing this compound at various concentrations (or vehicle control - DMSO in HBSS).

-

Include control wells with 50 µL of HBSS containing SOD for determining the specificity of the assay.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Add 50 µL of the cytochrome c solution to each well.

-

Initiate the reaction by adding 50 µL of the PMA solution to each well.

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 550 nm every 1-2 minutes for 30-60 minutes.

-

-

Data Analysis:

-

Calculate the rate of superoxide production by determining the change in absorbance over time. The amount of superoxide produced can be calculated using the extinction coefficient for the reduction of cytochrome c (ε = 21.1 mM⁻¹cm⁻¹).

-

Subtract the rate of the SOD-containing wells from the rates of the other wells to determine the SOD-inhibitable superoxide production.

-

Plot the percentage of inhibition of superoxide production against the concentration of this compound to determine the IC₅₀ value.

-

Protocol 2: Arachidonic Acid Rescue Experiment

-

Follow steps 1 and 2 from Protocol 1.

-

Assay Procedure:

-

To the wells of a 96-well plate, add 50 µL of the neutrophil suspension.

-

Add 50 µL of HBSS containing this compound at a concentration known to cause significant inhibition (e.g., 5-10 µM) or vehicle control.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Add 50 µL of the cytochrome c solution to each well.

-

To the "rescue" wells, add 25 µL of an arachidonic acid solution (e.g., to a final concentration of 10-50 µM). To the other wells, add 25 µL of HBSS.

-

Initiate the reaction by adding 25 µL of the PMA solution to each well.

-

Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the absorbance at 550 nm kinetically.

-

-

Data Analysis:

-

Compare the rate of superoxide production in the wells containing this compound alone with those containing both this compound and arachidonic acid. A significant increase in superoxide production in the presence of arachidonic acid indicates a rescue of the inhibitory effect of this compound.

-

Conclusion

This compound is a valuable pharmacological tool for elucidating the role of phospholipase A2 and arachidonic acid in the activation of NADPH oxidase and subsequent superoxide generation. The protocols outlined above provide a framework for investigating the inhibitory effects of this compound and for exploring the underlying signaling pathways in a quantitative and reproducible manner. These studies can contribute to a better understanding of inflammatory processes and aid in the development of novel therapeutic agents.

References

- 1. Superoxide generation is inhibited by phospholipase A2 inhibitors. Role for phospholipase A2 in the activation of the NADPH oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Measurement of superoxide anion production using maximal rate of cytochrome (III) C reduction in phorbol ester stimulated neutrophils, immobilised to microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Superoxide anion production from human neutrophils measured with an improved kinetic and endpoint microassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Measurement of Oxidative Burst in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Ro 31-4639 In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 31-4639 is a potent inhibitor of phospholipase A2 (PLA2) with an IC50 value of 1.5 µM.[1][2][3] PLA2 enzymes play a crucial role in various cellular processes, including inflammation and signal transduction, by catalyzing the hydrolysis of phospholipids to produce arachidonic acid and lysophospholipids. The inhibition of PLA2 makes this compound a valuable tool for investigating the roles of this enzyme in pathological conditions, particularly in the contexts of inflammation and cancer.

These application notes provide an overview of the known in vivo applications of this compound and detailed protocols for relevant animal models.

I. In Vivo Application: Ehrlich Ascites Tumor Model

This compound has been utilized in studies involving the Ehrlich ascites tumor (EAT) model in mice to investigate the role of PLA2 in tumor cell biology.[2][4] The EAT model is a rapidly growing, undifferentiated murine mammary adenocarcinoma that can be propagated in a liquid ascitic form in the peritoneal cavity of mice.[5][6]

A. Quantitative Data

Currently, publicly available literature does not provide specific quantitative data on the in vivo effects of this compound on tumor growth inhibition or specific changes in inflammatory markers in the EAT model. The primary reported use of this compound in this model was to demonstrate its ability to inhibit PLA2, which in turn dramatically reduced swelling-induced taurine efflux from the tumor cells.[2][4]

| Animal Model | Compound | Key Finding | Citation |

| Ehrlich Ascites Tumor (Mouse) | This compound | Directly inhibits phospholipase A2, leading to a dramatic reduction in swelling-induced taurine efflux. | [2][4] |

B. Experimental Protocol: Ehrlich Ascites Tumor Model

This protocol is a general guideline for establishing the EAT model, within which this compound can be administered to study its effects. The specific dosage and administration schedule for this compound would need to be optimized based on preliminary dose-finding studies.

Materials:

-

Ehrlich ascites tumor cells

-

Male Swiss albino mice (or other suitable strain)

-

Sterile phosphate-buffered saline (PBS)

-

Hemocytometer or automated cell counter

-

Trypan blue solution (0.4%)

-

Syringes and needles (25-27 gauge)

-

This compound (to be dissolved in a suitable vehicle)

Procedure:

-

EAT Cell Propagation:

-

Maintain EAT cells by serial intraperitoneal (i.p.) passage in mice every 7-10 days.

-

Aspirate the ascitic fluid from a tumor-bearing mouse under sterile conditions.

-

Wash the cells with sterile PBS by centrifugation (e.g., 200 x g for 10 minutes).

-

Determine cell viability using the trypan blue exclusion method.[7]

-

-

Tumor Inoculation:

-

Resuspend the viable EAT cells in sterile PBS to a final concentration of approximately 1 x 10^7 cells/mL. A typical inoculum to induce ascitic tumor is 1 x 10^6 viable cells.[6]

-

Inject 0.1 mL of the cell suspension intraperitoneally into each experimental mouse.

-

-

This compound Administration (Hypothetical Protocol):

-

Vehicle Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to the final concentration in a vehicle appropriate for in vivo administration (e.g., saline or a mixture of saline, ethanol, and a surfactant). The final concentration of the organic solvent should be minimized and tested for toxicity in a control group.

-

Dosage: The optimal in vivo dose of this compound has not been reported in the available literature. A dose-finding study is recommended.

-

Administration: Administer this compound or the vehicle control to the mice via a selected route (e.g., intraperitoneal or oral administration) starting at a predetermined time point after tumor inoculation.

-

-

Monitoring and Endpoint:

-

Monitor the mice daily for signs of tumor growth (e.g., abdominal swelling) and general health.

-

At the end of the study, euthanize the mice and collect ascitic fluid to measure tumor volume and cell count.

-

Further analysis can include measuring PLA2 activity, levels of inflammatory mediators (e.g., prostaglandins, leukotrienes), and the extent of taurine efflux from the isolated tumor cells.

-

C. Experimental Workflow Diagram

Ehrlich Ascites Tumor Model Workflow

II. Potential Application: In Vivo Models of Inflammation

Given that this compound is a potent PLA2 inhibitor, it has strong potential for use in various animal models of inflammation where PLA2 and its downstream products (e.g., prostaglandins and leukotrienes) are key mediators.

A. Experimental Protocol: Carrageenan-Induced Paw Edema

This is a widely used and well-characterized model of acute inflammation.

Materials:

-

Male Wistar or Sprague-Dawley rats (150-200 g)

-

Carrageenan (1% w/v in sterile saline)

-

Pletysmometer or digital calipers

-

This compound

-

Positive control (e.g., Indomethacin)

Procedure:

-

Animal Acclimatization and Grouping:

-

Acclimatize animals for at least one week before the experiment.

-

Divide the animals into groups (e.g., vehicle control, this compound treated, positive control).

-

-

Drug Administration:

-

Administer this compound (at various doses) or the positive control (e.g., indomethacin, 10 mg/kg) by an appropriate route (e.g., i.p. or oral) 30-60 minutes before inducing inflammation.

-

-

Induction of Inflammation:

-

Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

-

Measurement of Paw Edema:

-

Measure the paw volume or thickness immediately before carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer or calipers.

-

-

Data Analysis:

-

Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

-

B. Signaling Pathway Diagram

PLA2 Inhibition in Inflammation

III. Pharmacokinetics

There is currently no publicly available in vivo pharmacokinetic data for this compound. Researchers planning to use this compound in vivo should consider conducting preliminary pharmacokinetic studies to determine its absorption, distribution, metabolism, and excretion (ADME) profile in the chosen animal model. This information is crucial for designing effective dosing regimens.

Conclusion

This compound is a valuable research tool for studying the in vivo functions of phospholipase A2. While detailed in vivo studies are limited in the public domain, the information provided here on its application in the Ehrlich ascites tumor model and its potential use in inflammation models offers a starting point for researchers. It is highly recommended that investigators perform dose-response and pharmacokinetic studies to optimize the use of this compound in their specific animal models.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Regulation of taurine transport in Ehrlich ascites tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ehrlich ascites tumor as a tool in the development of compounds with immunomodulatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]